![molecular formula C23H22N4O2 B2501365 N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-51-5](/img/no-structure.png)
N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a complex organic molecule that appears to be related to the family of compounds that include 2-phenyl-N-(pyrazin-2-yl)acetamide. Although the specific compound is not directly studied in the provided papers, these papers offer insights into similar compounds that can help us infer certain aspects of the synthesis, structure, and properties of the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, as described in the second paper. The product is then crystallized using a mixture of toluene and methanol . This suggests that the synthesis of the compound may also involve a coupling reaction followed by crystallization, possibly using similar solvents to achieve the desired purity and crystalline form.
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide has been confirmed by various techniques including single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecule . The compound crystallizes in the monoclinic space group P 21/c, which could be indicative of the crystal structure that the compound of interest might exhibit, considering the structural similarities .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insights into the reactivity of similar molecules. The presence of acetamide groups and aromatic rings in these compounds suggests potential sites for substitution reactions or interactions with nucleophiles and electrophiles. The intramolecular and intermolecular hydrogen bonding observed in the crystal structures could also influence the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide have been characterized using a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods provide a comprehensive understanding of the compound's stability, vibrational frequencies, and electronic properties. The compound's stability is further analyzed using hyper-conjugative interaction and charge delocalization studies through NBO analysis . The HOMO and LUMO analysis, as well as the calculation of the first hyperpolarizability, indicate the potential of the compound in nonlinear optics . These analyses could be relevant to the compound of interest, suggesting similar methods could be used to determine its properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on chloroacetamide derivatives, such as N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, has led to insights into their synthesis and potential applications. For instance, studies have highlighted the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, showcasing significant antioxidant activity due to their complex structures and hydrogen bonding interactions, which play a crucial role in the self-assembly process (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Derivatives of chloroacetamide have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For example, research has synthesized novel compounds incorporating the acetamide moiety, showing promising anti-inflammatory effects among several derivatives (Sunder & Maleraju, 2013). Similarly, alkanamide derivatives have been assessed for their anticonvulsant activity, suggesting the potential for pharmaceutical applications (Tarikogullari et al., 2010).
Structural and Molecular Conformation Studies
The exploration of different molecular conformations co-existing within acetamide derivatives has provided detailed insights into their structural chemistry. Such studies contribute to understanding the compounds' biological activities, including analgesic, antibacterial, and anti-inflammatory properties, by analyzing hydrogen bonding in various dimensions (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides, including polarization effects of their environment, have revealed their potential in photonics. By determining the (hyper)polarizabilities of organic crystals derived from acetamide, research has identified these compounds as candidates for photonic devices like optical switches and modulators (Castro et al., 2017).
Propriétés
Numéro CAS |
941963-51-5 |
|---|---|
Nom du produit |
N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Formule moléculaire |
C23H22N4O2 |
Poids moléculaire |
386.455 |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-15-4-7-18(8-5-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,24,28) |
Clé InChI |
GYIDLPHWQBNZRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



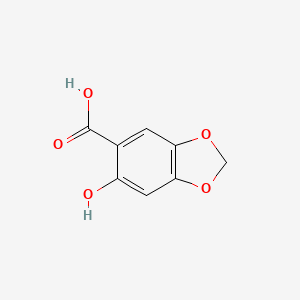
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
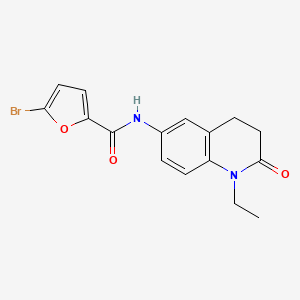
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
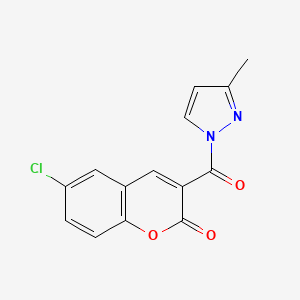
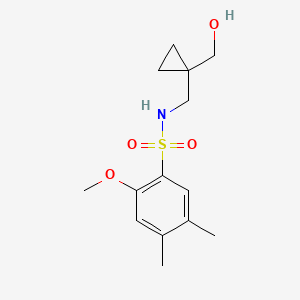
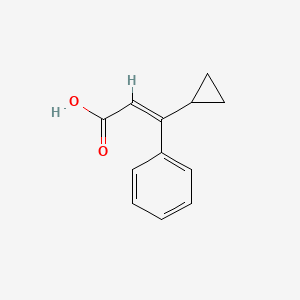
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
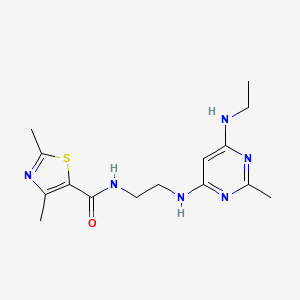
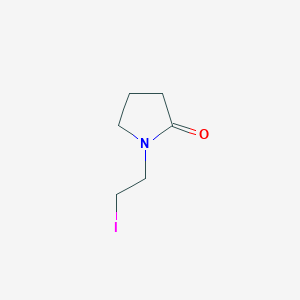
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)